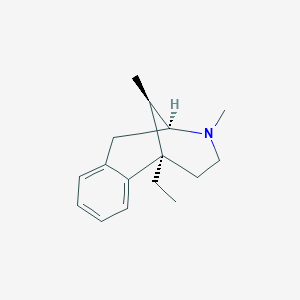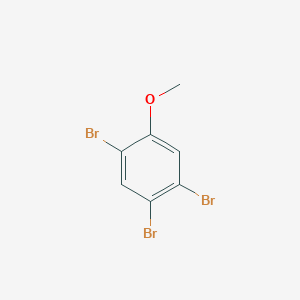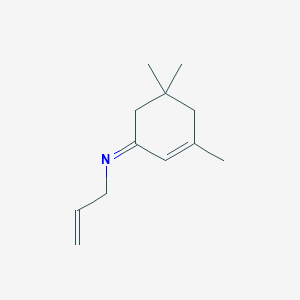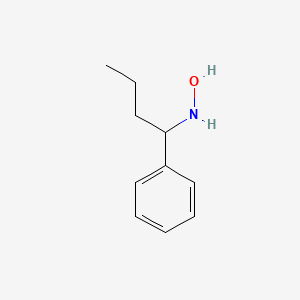
N-(1-Phenyl-butyl)-hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Phenyl-butyl)-hydroxylamine is an organic compound that belongs to the class of hydroxylamines Hydroxylamines are characterized by the presence of an -NH-OH group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-(1-Phenyl-butyl)-hydroxylamine can be synthesized through several methods. One common method involves the reductive amination of acetophenone with hydroxylamine. The reaction typically requires a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation reactors can also enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-Phenyl-butyl)-hydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions typically involve the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Nitroso compounds.
Reduction: Amines.
Substitution: Various substituted hydroxylamines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(1-Phenyl-butyl)-hydroxylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It can act as a probe for studying enzyme mechanisms involving hydroxylamine intermediates.
Industry: It is used in the production of polymers and other materials.
Mecanismo De Acción
The mechanism by which N-(1-Phenyl-butyl)-hydroxylamine exerts its effects involves its interaction with molecular targets such as enzymes. It can act as an inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include the formation of stable complexes with the enzyme’s active site residues.
Comparación Con Compuestos Similares
Similar Compounds
1-Phenylethylamine: A primary amine with similar structural features.
Hydroxylamine: The parent compound of the hydroxylamine class.
N-Phenylhydroxylamine: Another hydroxylamine derivative with a phenyl group.
Uniqueness
N-(1-Phenyl-butyl)-hydroxylamine is unique due to its specific structural configuration, which imparts distinct reactivity and binding properties. Its ability to form stable complexes with enzymes makes it particularly valuable in biochemical research and drug development.
Propiedades
Número CAS |
59336-66-2 |
|---|---|
Fórmula molecular |
C10H15NO |
Peso molecular |
165.23 g/mol |
Nombre IUPAC |
N-(1-phenylbutyl)hydroxylamine |
InChI |
InChI=1S/C10H15NO/c1-2-6-10(11-12)9-7-4-3-5-8-9/h3-5,7-8,10-12H,2,6H2,1H3 |
Clave InChI |
ZOUHGFUPBFMCPJ-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C1=CC=CC=C1)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


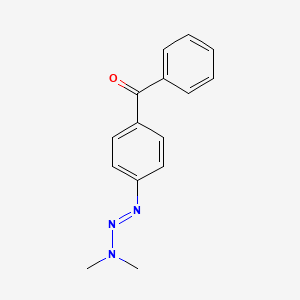
![1H-[1,2]Oxazolo[3,4-E]indazole](/img/structure/B13792450.png)
![(3,3-dimethyl-6,7-dihydro-4H-cyclopenta[c]pyran-1-yl)-trimethylsilane](/img/structure/B13792452.png)
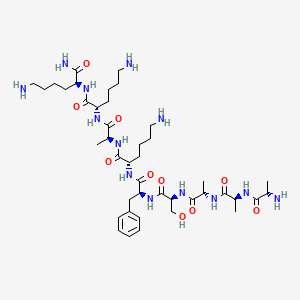

![N,N-diethylethanamine;3-[(4E)-4-[(E,4Z)-4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)but-2-enylidene]quinolin-1-yl]propane-1-sulfonic acid](/img/structure/B13792493.png)
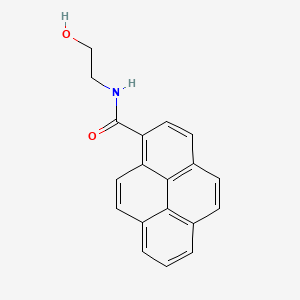
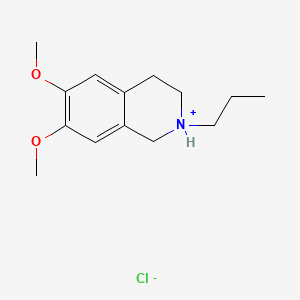
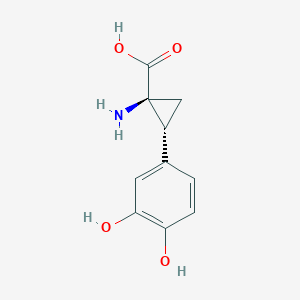
![(1R,2S,5R)-2-fluoro-1,5-dimethyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B13792510.png)
